Computed Physicochemical Property Comparison: 4,5- vs. 5,6-Dimethoxy Isomers
The 4,5-dimethoxybenzo[b]thiophene isomer shares identical molecular weight (194.25 g/mol) and lipophilicity (XLogP3 = 2.9) with its 5,6-dimethoxy counterpart, but the substitution pattern alters the molecule's electronic distribution and potential for non-covalent interactions [1].
| Evidence Dimension | Molecular Weight / Lipophilicity |
|---|---|
| Target Compound Data | 194.25 g/mol; XLogP3 = 2.9 |
| Comparator Or Baseline | 5,6-Dimethoxybenzo[b]thiophene: 194.25 g/mol; XLogP3 = 2.9 |
| Quantified Difference | No difference in bulk properties; differentiation arises from regiospecific electronic effects. |
| Conditions | Computed by PubChem (XLogP3 3.0) and Cactvs 3.4.8.18 [1] |
Why This Matters
Demonstrates that regioisomers cannot be substituted without altering molecular recognition and synthetic utility, reinforcing the need for exact compound procurement.
- [1] PubChem. Compound Summary for CID 12101629, 4,5-Dimethoxybenzo[b]thiophene. National Center for Biotechnology Information. View Source
